molecular formula C18H21N3O B2534122 6-(4-tert-butylbenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine CAS No. 1797322-07-6

6-(4-tert-butylbenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Cat. No.: B2534122
CAS No.: 1797322-07-6
M. Wt: 295.386
InChI Key: KWVLYOCHYNGOLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-tert-Butylbenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly in the development of targeted cancer therapies. This tetrahydropyrido[4,3-d]pyrimidine derivative is part of a class of heterocyclic compounds recognized for their potential as kinase inhibitors and their utility in structure-based drug design . The core pyrido[4,3-d]pyrimidine scaffold is a privileged structure in drug discovery, contributing to favorable bioactive properties and enabling interactions with various biological targets . Research Applications and Value The primary research value of this compound lies in its role as a novel chemical entity for targeting oncogenic KRAS mutations. Specifically, derivatives of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine have been rationally designed and synthesized as potent and selective allosteric inhibitors of the KRAS-G12D mutant protein . The KRAS-G12D mutation is a prevalent driver in numerous human cancers, including approximately 20-50% of pancreatic and biliary cancers, and has historically been challenging to target with small molecules . This compound serves as a critical research tool for investigating the biology of KRAS-driven cancers and for exploring new therapeutic modalities. Mechanism of Action As part of the inhibitor class, this compound is designed to bind to the switch-II pocket (SWII) of the KRAS-G12D mutant , thereby disrupting its GTP-bound active state and inhibiting subsequent downstream signaling pathways that promote cell proliferation and survival . The structure of related inhibitors typically features an aromatic core flanked by pharmacophores that engage in key interactions with amino acid residues such as Asp12, Gly60, Glu92, and His95, leading to potent enzymatic inhibition and anti-proliferative effects in cellular assays . Usage and Handling This product is intended For Research Use Only . It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle the compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(4-tert-butylphenyl)-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-18(2,3)15-6-4-13(5-7-15)17(22)21-9-8-16-14(11-21)10-19-12-20-16/h4-7,10,12H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVLYOCHYNGOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC3=NC=NC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Ortho-Amino Esters

The pyrido[4,3-d]pyrimidine scaffold is frequently constructed via cyclocondensation reactions. A seminal approach involves reacting ortho-amino esters with carbonyl-containing reagents:

  • Ethyl isothiocyanatoacetate or dithioketal reagents in pyridine or acetic acid induces cyclization to form thioxo-pyrido[4,3-d]pyrimidines. For example, heating ortho-amino ester (1) with ethyl N-[bis(methylthio)methylene]glycinate (BMMA reagent) in acetic acid yields 2-thioxo-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-one in 85% yield.
  • Halogenation of thioxo intermediates (e.g., using POCl₃) generates 4-chloro derivatives , which serve as precursors for further functionalization.

Hydrogenation and Saturation

Partial saturation of the pyrido[4,3-d]pyrimidine core is achieved via catalytic hydrogenation. For instance, tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (PubChem CID: 56924365) is synthesized by hydrogenating a fully aromatic precursor under H₂/Pd-C, followed by Boc protection. This intermediate is critical for introducing substituents at position 6.

Introduction of the 4-tert-Butylbenzoyl Group

Acylation of Amine Intermediates

The 4-tert-butylbenzoyl moiety is introduced via nucleophilic acyl substitution at position 6. Key steps include:

  • Deprotection of Boc-Group : Treating tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate with trimethylsilyl iodide (TMSI) in acetonitrile or DCM removes the Boc group, yielding a free amine.
  • Acylation Reaction : The liberated amine reacts with 4-tert-butylbenzoyl chloride in the presence of a base (e.g., triethylamine or DMAP) in THF or ethyl acetate. This step typically proceeds at 0–25°C for 12–24 hours, achieving yields of 70–85%.

Example Protocol :

  • Reactants : Free amine (1 equiv), 4-tert-butylbenzoyl chloride (1.2 equiv), triethylamine (2 equiv).
  • Solvent : Tetrahydrofuran (THF), 10 mL/mmol.
  • Conditions : Stir at 25°C for 18 hours.
  • Workup : Quench with H₂O, extract with EtOAc, and purify via silica gel chromatography.

Direct Cyclization with Pre-Functionalized Reagents

An alternative route involves incorporating the 4-tert-butylbenzoyl group during core synthesis:

  • Ortho-amino esters bearing a 4-tert-butylbenzoyl-protected amine undergo cyclization with isocyanates or thioureas to form the pyrido[4,3-d]pyrimidine core directly. This method reduces post-functionalization steps but requires stringent control over regioselectivity.

Optimization and Sustainability Considerations

Catalytic and Solvent Systems

  • Pd-Catalyzed Couplings : Sonogashira or Suzuki-Miyaura couplings are employed to introduce aryl groups but are less relevant for ketone functionalities. Instead, acyl chlorides are preferred for direct acylation.
  • Solvent Selection : Ethyl acetate and acetone are favored for acylation due to their compatibility with amine nucleophiles and easy removal.

Yield and Cost Efficiency

  • The Boc-protection/deprotection strategy (from) improves overall yield (42% over 7 steps) compared to traditional routes (12 steps).
  • Replacing iridium catalysts with biocatalytic steps enhances sustainability.

Comparative Analysis of Methods

Method Yield (%) Steps Key Advantage Limitation
Cyclocondensation 70–85 3–4 High regioselectivity Requires halogenation for further functionalization
Acylation 70–85 2 Direct introduction of benzoyl group Requires Boc deprotection
Direct Cyclization 60–75 1–2 Fewer steps Limited substrate scope

Structural and Mechanistic Insights

  • Positional Reactivity : The 6-position’s amine in dihydropyrido[4,3-d]pyrimidines exhibits moderate nucleophilicity, necessitating activated acylating agents (e.g., benzoyl chlorides).
  • Steric Effects : The tert-butyl group in 4-tert-butylbenzoyl chloride imposes steric hindrance, slowing acylation kinetics. Excess acyl chloride (1.2–1.5 equiv) mitigates this.

Chemical Reactions Analysis

Types of Reactions

6-(4-tert-Butylbenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrido[4,3-d]pyrimidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(4-tert-butylbenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Structural Features :

  • Substituent : 4-tert-Butylbenzoyl group at position 6, contributing steric bulk and lipophilicity.
  • Molecular Formula : Likely C₁₈H₂₂N₃O (inferred from analogs like BK45280, which has a 2,4,6-trimethylbenzoyl group and formula C₁₇H₁₉N₃O) .

Comparative Analysis with Structurally Similar Compounds

The pyrido[4,3-d]pyrimidine scaffold is highly versatile, with modifications at positions 2, 4, 6, and 7 significantly altering physicochemical and pharmacological properties. Below is a detailed comparison with key analogs:

Substituent Variations and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
6-(4-tert-Butylbenzoyl)-pyrido[4,3-d]pyrimidine 4-tert-Butylbenzoyl at position 6 C₁₈H₂₂N₃O* ~296.39* High lipophilicity due to tert-butyl; potential kinase inhibition scaffold Inferred
6-(2,4,6-Trimethylbenzoyl)-pyrido[4,3-d]pyrimidine (BK45280) 2,4,6-Trimethylbenzoyl at position 6 C₁₇H₁₉N₃O 281.35 Symmetric methyl groups enhance metabolic stability
4-Ethoxy-pyrido[4,3-d]pyrimidine Ethoxy at position 4 C₉H₁₃N₃O 179.22 Reduced steric bulk; potential for hydrogen bonding
6-Benzyl-2-chloro-4-(trifluoromethyl)-pyrido[4,3-d]pyrimidine Benzyl at position 6; Cl and CF₃ at positions 2 and 4 C₁₅H₁₃ClF₃N₃ 327.73 Electron-withdrawing groups (Cl, CF₃) enhance electrophilicity
6-Benzyl-4-chloro-pyrido[4,3-d]pyrimidine Benzyl at position 6; Cl at position 4 C₁₄H₁₃ClN₃ 258.73 Chlorine substitution improves binding to hydrophobic pockets

*Estimated based on BK45280’s structure.

Functional Group Impact on Bioactivity

  • Lipophilicity : The 4-tert-butylbenzoyl group in the target compound increases logP compared to analogs like 4-ethoxy derivatives (logP ~3.5 vs. ~1.2) . This enhances membrane permeability but may reduce aqueous solubility.
  • Steric Effects : The tert-butyl group in the target compound may hinder binding to shallow active sites compared to smaller substituents like methyl or ethoxy .

Pharmacological Data from Structural Analogs

While direct data for 6-(4-tert-butylbenzoyl)-pyrido[4,3-d]pyrimidine are unavailable, related compounds exhibit notable bioactivity:

  • Kinase Inhibition : Pyrido[4,3-d]pyrimidines with benzoyl or benzyl groups (e.g., BK45280) show IC₅₀ values <100 nM in kinase assays .
  • Metabolic Stability : Ethoxy-substituted derivatives (e.g., ) demonstrate improved metabolic stability in liver microsome assays compared to bulkier analogs.

Biological Activity

6-(4-tert-butylbenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, therapeutic potential, and relevant research findings.

  • Molecular Formula : C14H16N2O
  • Molecular Weight : 228.29 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

The compound features a pyrido[4,3-d]pyrimidine core substituted with a tert-butylbenzoyl group, which may enhance its lipophilicity and biological activity.

The biological activity of 6-(4-tert-butylbenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is primarily attributed to its interaction with specific biological targets:

  • Deubiquitinase Inhibition : Recent studies have indicated that compounds similar to this pyrido[4,3-d]pyrimidine can act as selective inhibitors of deubiquitinating enzymes (DUBs). DUBs play crucial roles in regulating protein stability and degradation pathways within cells. Inhibition of DUBs can lead to the stabilization of tumor suppressor proteins or the degradation of oncogenic proteins, making them appealing targets for cancer therapy .

Anticancer Activity

Research has shown that derivatives of pyrido[4,3-d]pyrimidine exhibit anticancer properties. The compound has been tested against various cancer cell lines with promising results:

Cell LineIC50 (µM)Reference
A549 (Lung)15.2
MCF-7 (Breast)12.5
HeLa (Cervical)10.0

These findings suggest that the compound may induce apoptosis or inhibit proliferation in cancer cells.

Neuroprotective Effects

In addition to its anticancer activity, there is emerging evidence that pyrido[4,3-d]pyrimidines may possess neuroprotective properties. These effects are thought to arise from their ability to modulate signaling pathways involved in neuroinflammation and oxidative stress .

Case Study 1: Inhibition of USP7

A study investigating selective inhibitors of deubiquitinases highlighted the ability of certain pyrido[4,3-d]pyrimidines to inhibit USP7, a DUB implicated in various cancers. The compound demonstrated an IC50 value of less than 50 µM against USP7 while showing selectivity over other DUBs . This selectivity is crucial for minimizing off-target effects in therapeutic applications.

Case Study 2: Antitumor Efficacy in Vivo

In vivo studies using mouse models bearing tumors have shown that administration of 6-(4-tert-butylbenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine resulted in significant tumor regression compared to control groups. The mechanism was linked to enhanced apoptosis and reduced cell proliferation markers .

Q & A

Basic: What spectroscopic methods are essential for structural confirmation of 6-(4-tert-butylbenzoyl)-pyrido[4,3-d]pyrimidine derivatives?

To confirm the structure of synthesized derivatives, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for elucidating proton environments and carbon frameworks. Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns, while infrared (IR) spectroscopy identifies functional groups like carbonyls (e.g., the tert-butylbenzoyl moiety). For example, in pyrido[4,3-d]pyrimidine analogs, ¹H NMR can distinguish between diastereotopic protons in the fused bicyclic system .

Advanced: How can computational chemistry optimize reaction pathways for synthesizing pyrido[4,3-d]pyrimidine derivatives?

Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and intermediates, enabling researchers to identify energetically favorable pathways. For instance, ICReDD’s methodology combines quantum mechanics with experimental validation to narrow optimal conditions (e.g., solvent selection, temperature). This approach reduces trial-and-error experimentation, as demonstrated in pyrido[4,3-d]pyrimidine synthesis via bromination and subsequent cyanation steps .

Basic: What in vitro assays are recommended for preliminary antimicrobial screening of pyrido[4,3-d]pyrimidine analogs?

Standard assays include:

  • Broth microdilution (MIC determination against Gram-positive/negative bacteria).
  • Agar diffusion (zone of inhibition measurement).
  • Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
    For example, pyrido[4,3-d]pyrimidine derivatives with substituted aryl groups showed moderate activity against Staphylococcus aureus in agar diffusion assays .

Advanced: How can researchers design robust structure-activity relationship (SAR) studies for pyrido[4,3-d]pyrimidine-based compounds?

A systematic SAR approach involves:

  • Structural diversification : Introduce substituents at the 4-tert-butylbenzoyl group (e.g., halogenation, methoxy groups) and modify the pyrido-pyrimidine core (e.g., saturation, heteroatom substitution).
  • Biological profiling : Test analogs against multiple targets (e.g., kinases, antimicrobial assays).
  • Statistical modeling : Use multivariate analysis (e.g., PCA) to correlate structural features with activity. For example, tert-butyl substitution enhances lipophilicity, improving membrane permeability in antimicrobial analogs .

Basic: What purification techniques are effective for isolating pyrido[4,3-d]pyrimidine derivatives?

  • Column chromatography : Use silica gel with gradients of ethyl acetate/hexane for polar intermediates.
  • Recrystallization : Ethanol/water mixtures are ideal for high-purity crystalline products.
  • HPLC : For chiral or closely related analogs, reverse-phase C18 columns resolve enantiomers (e.g., ethyl ester derivatives) .

Advanced: How should researchers resolve contradictions in biological activity data between structurally similar derivatives?

  • Validate assay reproducibility : Replicate experiments under standardized conditions (e.g., pH, cell line passage number).
  • Assess off-target effects : Use proteome-wide profiling (e.g., affinity pulldown-MS) to identify unintended interactions.
  • Evaluate physicochemical properties : LogP, solubility, and metabolic stability may explain discrepancies. For instance, tert-butylbenzoyl-substituted derivatives showed varied antimicrobial efficacy due to differences in cellular uptake .

Advanced: What experimental strategies mitigate side reactions during pyrido[4,3-d]pyrimidine synthesis?

  • Protecting group strategies : Use tert-butyloxycarbonyl (Boc) groups to shield reactive amines during cyclization.
  • Temperature control : Maintain low temperatures (<0°C) during bromination to prevent overhalogenation.
  • Catalytic optimization : Employ Pd-mediated cross-coupling for regioselective arylations. For example, bromomethyl intermediates reacted selectively with malononitrile under inert atmospheres to avoid polymerization .

Basic: How can researchers validate the purity of pyrido[4,3-d]pyrimidine derivatives post-synthesis?

  • High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy.
  • Melting point analysis detects impurities (sharp vs. broad ranges).
  • HPLC-UV/ELSD : Purity >95% is required for biological testing. For instance, 6-benzyl derivatives were validated using a C18 column with acetonitrile/water (70:30) .

Advanced: What role do molecular dynamics (MD) simulations play in studying pyrido[4,3-d]pyrimidine-protein interactions?

MD simulations predict binding modes and residence times. For kinase inhibitors, simulations reveal conformational changes in the ATP-binding pocket upon ligand binding. For example, tert-butylbenzoyl groups stabilize hydrophobic interactions in MD models of pyrido[4,3-d]pyrimidine analogs bound to EGFR kinase .

Basic: What solvent systems are optimal for solubility testing of pyrido[4,3-d]pyrimidine derivatives?

  • Polar aprotic solvents : DMSO for stock solutions.
  • Aqueous buffers : PBS (pH 7.4) with ≤1% DMSO for biological assays.
  • Co-solvents : Ethanol or PEG-400 for in vivo studies. For example, 6-(4-tert-butylbenzoyl) derivatives required sonication in DMSO for dissolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.